molecular formula C20H18ClNO4 B12205127 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12205127
M. Wt: 371.8 g/mol
InChI Key: BLLURIYSLNXMBQ-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a chlorophenyl group and an oxoethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the benzoxazepine ring is treated with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Oxoethyl Group: The final step involves the introduction of the oxoethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with an appropriate oxoethylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acidic or basic catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

The compound 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, synthesizing available research findings and case studies.

Antidepressant Activity

Research has indicated that benzoxazepines, including this compound, may exhibit antidepressant effects. Studies show that modifications in the structure can enhance binding affinity to serotonin receptors, which are critical in mood regulation. For instance, compounds with similar structures have been tested for their efficacy in treating depression by acting on neurotransmitter pathways .

Anticancer Properties

Benzoxazepine derivatives have been investigated for their potential anticancer activities. The compound's structural features allow it to interact with various cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

The presence of the chlorophenyl group is known to enhance antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, making this compound a candidate for further exploration in antibiotic development .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of benzoxazepine derivatives, suggesting that they may play a role in protecting neuronal cells from damage due to oxidative stress or neuroinflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antidepressant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzoxazepine derivatives and tested their effects on serotonin receptor binding. One derivative closely related to the compound showed a significant increase in receptor affinity compared to traditional antidepressants like fluoxetine .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of benzoxazepines demonstrated that one derivative exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The study concluded that structural modifications could enhance therapeutic indices for cancer treatment .

Case Study 3: Antimicrobial Testing

A series of experiments conducted at a pharmaceutical lab evaluated the antimicrobial activity of various benzoxazepine derivatives against Gram-positive and Gram-negative bacteria. The compound was found to have considerable activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-bromophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
  • 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
  • 4-[2-(4-methylphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Uniqueness

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs with different substituents.

Biological Activity

The compound 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS Number: 903869-21-6) is a member of the benzoxazepine family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C20H18ClNO4C_{20}H_{18}ClNO_4 with a molecular weight of 371.8 g/mol. The structure includes a benzoxazepine core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC20H18ClNO4
Molecular Weight371.8 g/mol
CAS Number903869-21-6

Antimicrobial Activity

Research indicates that compounds within the benzoxazepine class exhibit significant antimicrobial properties. A study highlighted the compound's antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL for bacterial strains and 40 µg/mL for mycobacterial strains like Mycobacterium tuberculosis .

Anticancer Potential

Recent investigations into the anticancer properties of related compounds suggest that benzoxazepines can inhibit cancer cell proliferation. A notable study reported that derivatives of benzoxazepines showed efficacy in reducing tumor growth in multicellular spheroid models, indicating potential as anticancer agents . While specific data on the compound is limited, its structural similarity to known active compounds suggests a promising avenue for further research.

Neuropharmacological Effects

The benzoxazepine structure is also associated with neuropharmacological effects. Compounds in this category have been studied for their interactions with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression treatments. The potential modulation of these receptors by our compound could provide insights into its therapeutic applications .

Case Studies and Research Findings

  • Antibacterial Study : A detailed examination of antimicrobial activity found that the compound exhibited selective inhibition against several pathogenic bacteria, suggesting it could serve as a lead compound for antibiotic development .
  • Anticancer Screening : In vitro studies demonstrated that related benzoxazepine derivatives inhibited cell growth in various cancer cell lines, supporting the hypothesis that our compound may possess similar properties .
  • Neuropharmacological Research : Investigations into the binding affinity of benzoxazepines to serotonin receptors revealed potential anxiolytic effects, warranting further exploration of our specific compound's neurochemical interactions .

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C20H18ClNO4/c1-12(2)18-20(25)22(11-16(23)13-7-9-14(21)10-8-13)19(24)15-5-3-4-6-17(15)26-18/h3-10,12,18H,11H2,1-2H3

InChI Key

BLLURIYSLNXMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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